2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
Brand Name:
Vulcanchem
CAS No.:
121282-17-5
VCID:
VC20801373
InChI:
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4
Molecular Formula:
C45H64N14O11
Molecular Weight:
977.1 g/mol
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide
CAS No.: 121282-17-5
Cat. No.: VC20801373
Molecular Formula: C45H64N14O11
Molecular Weight: 977.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121282-17-5 |
|---|---|
| Molecular Formula | C45H64N14O11 |
| Molecular Weight | 977.1 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
| Standard InChI Key | ZULOKZMJGSWWKA-PGVZYDAFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
| SMILES | CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator